molecular formula C9H7ClN2 B1626686 1-Chloroisoquinolin-3-amine CAS No. 7574-64-3

1-Chloroisoquinolin-3-amine

Cat. No.: B1626686
CAS No.: 7574-64-3
M. Wt: 178.62 g/mol
InChI Key: IUXVAIRMPDVFDK-UHFFFAOYSA-N
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Description

1-Chloroisoquinolin-3-amine is a heterocyclic compound with the molecular formula C9H7ClN2. It is part of the isoquinoline family, which is known for its significant presence in various natural products and its importance in medicinal chemistry . The compound is characterized by a chloro group at the first position and an amino group at the third position on the isoquinoline ring.

Preparation Methods

The synthesis of 1-Chloroisoquinolin-3-amine can be achieved through several methods:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloroisoquinolin-3-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Chloroisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

1-Chloroisoquinolin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-chloroisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXVAIRMPDVFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485331
Record name 3-Isoquinolinamine, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7574-64-3
Record name 3-Isoquinolinamine, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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